molecular formula C4H3BrF6 B3254369 2-Bromo-1,1,1,4,4,4-hexafluorobutane CAS No. 2366-01-0

2-Bromo-1,1,1,4,4,4-hexafluorobutane

Cat. No.: B3254369
CAS No.: 2366-01-0
M. Wt: 244.96 g/mol
InChI Key: VFDODVLSQUKPSN-UHFFFAOYSA-N
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Description

2-Bromo-1,1,1,4,4,4-hexafluorobutane is a chemical compound with the molecular formula C₄H₃BrF₆ It is characterized by the presence of bromine and fluorine atoms, making it a halogenated organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,1,1,4,4,4-hexafluorobutane can be synthesized through the halogenation of 1,1,1,4,4,4-hexafluorobutane. The reaction typically involves the use of bromine (Br₂) as the halogenating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1,1,4,4,4-hexafluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) in a polar solvent.

    Elimination Reactions: Often carried out using strong bases such as potassium hydroxide (KOH) at elevated temperatures.

    Oxidation and Reduction Reactions: Require specific oxidizing or reducing agents, such as potassium permanganate (KMnO₄) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

    Substitution Reactions: Products include 1,1,1,4,4,4-hexafluorobutanol or 1,1,1,4,4,4-hexafluorobutylamine.

    Elimination Reactions: Products include 1,1,1,4,4,4-hexafluorobutene.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1,1,1,4,4,4-hexafluorobutane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1,1,4,4,4-hexafluorobutane involves its interaction with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The compound’s fluorine atoms contribute to its stability and reactivity, influencing its behavior in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-1,1,1,3,3,3-hexafluoropropane
  • 2-Chloro-1,1,1,4,4,4-hexafluorobutane
  • 1,1,1,4,4,4-Hexafluorobutane

Uniqueness

2-Bromo-1,1,1,4,4,4-hexafluorobutane is unique due to the presence of both bromine and multiple fluorine atoms. This combination imparts distinct chemical properties, such as high reactivity in substitution reactions and stability in various chemical environments. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable in specific synthetic applications.

Properties

IUPAC Name

2-bromo-1,1,1,4,4,4-hexafluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF6/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDODVLSQUKPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856550
Record name 2-Bromo-1,1,1,4,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2366-01-0
Record name 2-Bromo-1,1,1,4,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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